N-[2-(4-Chlorophenyl)-5-methoxypentyl]but-2-ynamide
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Overview
Description
N-[2-(4-Chlorophenyl)-5-methoxypentyl]but-2-ynamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a methoxypentyl chain, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenyl)-5-methoxypentyl]but-2-ynamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a reaction with a suitable Grignard reagent to form the corresponding alcohol.
Methoxypentyl Chain Introduction: The alcohol is then reacted with methoxypentyl bromide under basic conditions to introduce the methoxypentyl chain.
Amide Formation: The resulting intermediate is then subjected to amide coupling with but-2-ynoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenyl)-5-methoxypentyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The alkyne moiety can be reduced to form alkanes or alkenes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (palladium on carbon) or hydrogen gas can facilitate reduction.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-[2-(4-Chlorophenyl)-5-methoxypentyl]but-2-ynamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenyl)-5-methoxypentyl]but-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: Shares the chlorophenyl group but differs in the rest of the structure.
2-Chloro-N-(3,4-methylenedioxyphenyl)quinazolin-4-amine: Contains a similar chlorophenyl group but has a quinazolin-4-amine moiety.
Uniqueness
N-[2-(4-Chlorophenyl)-5-methoxypentyl]but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxypentyl chain and but-2-ynamide moiety differentiate it from other similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-5-methoxypentyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c1-3-5-16(19)18-12-14(6-4-11-20-2)13-7-9-15(17)10-8-13/h7-10,14H,4,6,11-12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEBXBCFSPHSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(CCCOC)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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